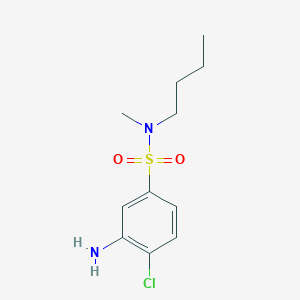
3-Amino-N-butyl-4-chloro-N-methylbenzenesulfonamide
Vue d'ensemble
Description
3-Amino-N-butyl-4-chloro-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C11H17ClN2O2S and its molecular weight is 276.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-Amino-N-butyl-4-chloro-N-methylbenzenesulfonamide, also known as a sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound belongs to a class of molecules that have been widely studied for their therapeutic implications, particularly in cancer treatment and antimicrobial applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : This compound may inhibit specific enzymes involved in critical biochemical pathways. For instance, sulfonamides are known to inhibit carbonic anhydrases (CAs), which play a role in maintaining acid-base balance and are implicated in tumor growth and metastasis .
- Apoptosis Induction : Studies suggest that this compound can induce apoptosis in cancer cell lines by activating apoptotic pathways, which could be beneficial for treating malignancies such as breast cancer .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives have shown selective inhibition against triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7) with IC50 values ranging from 1.52 to 6.31 μM . The compound has been observed to enhance apoptosis significantly, as evidenced by increased annexin V-FITC positivity in treated cells.
Antimicrobial Activity
The sulfonamide class, including this compound, has demonstrated antimicrobial properties. In vitro studies have reported effective inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for related compounds range from 0.23 to 0.94 mg/mL, indicating promising potential for treating resistant infections .
Case Study 1: Anticancer Efficacy
A study investigated the effects of a sulfonamide derivative on MDA-MB-231 cells. The results showed that treatment led to a significant increase in apoptotic cells compared to controls, highlighting the compound's potential as an anticancer agent.
| Treatment | % Apoptotic Cells |
|---|---|
| Control | 0.18 |
| Compound | 22.04 |
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of a related sulfonamide against various bacterial strains:
| Bacterial Strain | MIC (mg/mL) | % Inhibition |
|---|---|---|
| S. aureus | 0.23 | 80.69 |
| E. coli | 0.47 | Moderate |
| K. pneumoniae | 0.94 | High |
Research Findings
Recent research emphasizes the diverse biological activities of sulfonamide derivatives:
- Selectivity : Certain derivatives show selective inhibition of carbonic anhydrase IX over CA II, suggesting potential for targeted cancer therapies .
- Structure-Activity Relationship (SAR) : Variations in the chemical structure significantly influence biological activity, with specific functional groups enhancing efficacy against cancer and microbial targets .
Propriétés
IUPAC Name |
3-amino-N-butyl-4-chloro-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O2S/c1-3-4-7-14(2)17(15,16)9-5-6-10(12)11(13)8-9/h5-6,8H,3-4,7,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOBVMHWWHJUCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















